molecular formula C18H20ClFN2O B2447062 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol CAS No. 400075-53-8

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B2447062
CAS No.: 400075-53-8
M. Wt: 334.82
InChI Key: GSTJWGMBSGMGDU-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol typically involves the reaction of 3-chlorophenylpiperazine with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler structure.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol
  • 2-[4-(3-bromophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both a 3-chlorophenyl and a 4-fluorophenyl group can influence its binding affinity and selectivity for various molecular targets.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(23)14-4-6-16(20)7-5-14/h1-7,12,18,23H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTJWGMBSGMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333216
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400075-53-8
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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